Diltiazem is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. Its chemical structure is characterized by a benzothiazepine ring, which plays a crucial role in its pharmacological activity. Diltiazem is classified as an optically active compound, with its molecular formula being and a molecular weight of approximately 414.52 g/mol. The compound is known for its ability to inhibit calcium ions from entering cardiac and smooth muscle cells, leading to vasodilation and reduced heart rate.
Diltiazem is synthesized through various chemical processes, often utilizing starting materials such as anisic aldehyde and chloracetyl chloride. It falls under the category of benzothiazepine derivatives, which are a subclass of calcium channel blockers. The compound is marketed under various brand names, including Cardizem and Tiazac, and is available in multiple formulations such as tablets and intravenous injections.
The synthesis of diltiazem typically involves several steps, starting with the formation of chiral intermediates. One notable method includes the use of anisic aldehyde and chloracetyl chloride in the presence of l-menthol to produce optically pure intermediates through a series of reactions including esterification and Darzens condensation .
The synthesis process allows for high yields (up to 98%) through careful control of reaction conditions such as temperature (90°C to 150°C) and pH levels . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis throughout the synthesis.
Diltiazem's structure features a unique benzothiazepine core that contributes to its pharmacological properties. The compound's stereochemistry is significant, as it is often administered in its (+)-cis form. Key structural data include:
The molecular structure can be represented as follows:
Diltiazem undergoes several chemical reactions during its synthesis, including:
These reactions are typically monitored using techniques like thin-layer chromatography (TLC) or HPLC to ensure purity and yield at each stage .
Diltiazem exerts its pharmacological effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This mechanism leads to:
These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .
Diltiazem is primarily used in clinical settings for:
Additionally, research continues into its potential applications in treating other cardiovascular conditions due to its vasodilatory effects . The compound's ability to modulate calcium influx makes it a subject of interest in studies related to cardiac health and disease management.
The molecular architecture of diltiazem(1+) (C₂₂H₂₆N₂O₄S⁺) features a 1,5-benzothiazepine core with multiple chiral centers and functional groups essential for biological activity. The benzothiazepine ring system incorporates a seven-membered heterocyclic structure containing nitrogen and sulfur atoms, which provides conformational constraints critical for receptor binding. Key structural elements include:
Table 1: Molecular Properties of Diltiazem(1+)
Property | Value | Biological Significance |
---|---|---|
Molecular Formula | C₂₂H₂₆N₂O₄S⁺ | Determines charge distribution and solubility |
Molecular Weight | 414.52 g/mol (neutral); 415.53 g/mol (cationic) | Influences membrane permeability and distribution |
Stereochemistry | cis-(2S,3S) | Essential for complementary channel binding |
pKa (Dimethylamino group) | 7.7-8.3 | ~65% protonated at pH 7.4 |
LogP (Octanol-water) | 2.8 (neutral) | Moderate lipophilicity for tissue penetration |
Crystallographic studies reveal that diltiazem(1+) binds within the central cavity of the voltage-gated calcium channel α₁-subunit. Its binding site lies between transmembrane segments S5 and S6 of domain IV, overlapping partially with the phenylalkylamine site but extending toward the intracellular pore opening. The protonated dimethylamino group forms ion-dipole interactions with Glu1136 in the selectivity filter, while the benzothiazepine oxygen atoms coordinate with backbone carbonyls in the pore loop [5]. This binding induces conformational changes that constrict the pore diameter by approximately 40%, physically obstructing calcium ion permeation [5] [10].
Diltiazem(1+) stands as the only clinically utilized benzothiazepine calcium channel blocker, occupying a distinct niche between dihydropyridines (vascular-selective) and phenylalkylamines (cardiac-selective). Its molecular structure confers intermediate tissue selectivity with balanced effects on vascular resistance and cardiac conduction. This pharmacological profile stems from three key characteristics:
Voltage-dependent binding kinetics: Diltiazem(1+) exhibits preferential binding to open and inactivated channel states (Kd = 0.3-0.7 μM) versus resting states (Kd > 50 μM). During membrane depolarization (e.g., cardiac action potentials), enhanced binding stabilizes the inactivated conformation, producing frequency-dependent blockade. This property enables selective suppression of tachyarrhythmias without compromising basal contractility [5] [9].
Tissue-specific modulation: Electrophysiological studies demonstrate 30-50% greater calcium current inhibition in nodal tissue (SA/AV nodes) versus vascular smooth muscle at equivalent concentrations. This selectivity arises from differences in channel kinetics: nodal tissues exhibit prolonged depolarization periods, increasing diltiazem(1+) binding opportunity. Consequently, therapeutic doses produce significant PR-interval prolongation while maintaining coronary vasodilation [9] [10].
Allosteric interactions: Diltiazem(1+) binding enhances dihydropyridine affinity by 3-5 fold while competitively inhibiting phenylalkylamine binding. This occurs through long-range conformational coupling; diltiazem(1+) binding in the central cavity induces rotation of the domain III S6 helix, stabilizing dihydropyridine binding at the lipid-channel interface [5].
Table 2: Benzothiazepine Receptor Binding Kinetics in Cardiac Tissues
Parameter | Diltiazem(1+) | Verapamil(1+) | Nifedipine |
---|---|---|---|
IC₅₀ (Vascular SM, μM) | 0.25-0.45 | 0.15-0.30 | 0.01-0.05 |
IC₅₀ (AV Node, μM) | 0.08-0.15 | 0.05-0.12 | >1.0 |
Association Rate (s⁻¹) | 4.2 × 10³ | 8.7 × 10³ | 1.1 × 10³ |
Voltage Dependence (δ) | 0.72 | 0.65 | 0.25 |
State Preference | Open/Inactivated | Open/Inactivated | Inactivated |
Benzothiazepine structure-activity relationships reveal stringent requirements for calcium channel blockade:
Despite extensive exploration of benzothiazepine analogs, no successor molecule has demonstrated superior therapeutic indices. Clentiazem and siratiazem exhibit enhanced vascular selectivity but failed clinical development due to pharmacokinetic limitations [8] [10].
The development trajectory of diltiazem spans five decades, reflecting paradigm shifts in cardiovascular pharmacology:
1967-1973: Discovery and Synthesis: Japanese researchers at Tanabe Seiyaku identified the prototype benzothiazepine during systematic screening of coronary vasodilators. Initial compound DT-182 (without the p-methoxy group) demonstrated modest activity. Strategic introduction of the p-methoxyphenyl group (yielding DT-218) enhanced potency 8-fold. Resolution of racemic mixtures confirmed the (2S,3S)-configuration as clinically viable, patented as diltiazem hydrochloride in 1973 [4] [10].
1982-1990: Clinical Validation and Expansion: FDA approval for angina (1982) preceded large-scale outcomes trials. The Multicenter Diltiazem Post-Infarction Trial (MDPIT) established safety in post-MI patients, while the Diltiazem Reinfarction Study demonstrated 51% risk reduction in non-Q-wave infarction [1] [4]. Hypertension indications followed pharmacokinetic innovations: extended-release formulations (Cardizem CD®, 1989) enabled once-daily dosing, improving trough-to-peak ratios to >60% [7] [10].
1990-Present: Molecular Optimization and Outcomes Evidence: The NORDIL trial (2000) represented a pivotal advance, demonstrating diltiazem-based therapy reduced fatal/nonfatal stroke by 20% versus diuretic/β-blocker regimens [1] [10]. Concurrently, metabolic studies revealed desacetyl diltiazem (M1 metabolite) retains 40-50% calcium-blocking activity, contributing to prolonged pharmacodynamics [2] [10].
Structural refinements focused on overcoming limitations:
Table 3: Historical Milestones in Diltiazem Development
Year | Development Phase | Significance |
---|---|---|
1967 | Prototype synthesis (DT-182) | Identified benzothiazepine core activity |
1973 | Stereoselective synthesis | Isolated bioactive (2S,3S)-enantiomer |
1982 | FDA approval (angina) | First clinical indication |
1986 | Reinfarction Study published | Established post-MI safety profile |
1989 | Extended-release formulation | Enabled 24-hour hypertension control |
1992 | IV formulation approved | Acute rate control in SVT/atrial fibrillation |
2000 | NORDIL trial results | Demonstrated stroke reduction vs. conventional therapy |
2019 | Cryo-EM structure determination | Revealed atomic-level binding mechanism |
Recent structural biology breakthroughs have revitalized benzothiazepine research. Cryo-electron microscopy (2019) resolved diltiazem(1+) bound to CaV1.1 at 2.8 Å resolution, confirming the binding locus between domain III S6 and domain IV S6 helices. This structural map enables computational design of next-generation benzothiazepines with tailored kinetic properties, potentially addressing unmet needs in channelopathy-specific therapeutics [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7